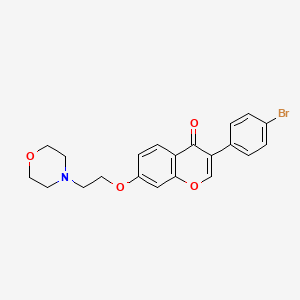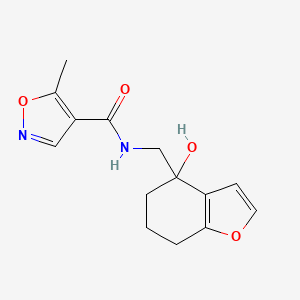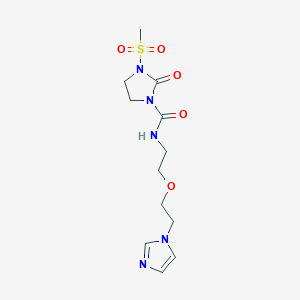![molecular formula C17H12N2O3S B2508076 Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 361167-82-0](/img/structure/B2508076.png)
Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: This can be achieved through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under acidic conditions.
Introduction of the Nitrobenzo[b]thiophene Group: This step involves the nitration of benzo[b]thiophene using a nitrating agent like nitric acid.
Coupling Reaction: The final step is the coupling of the indoline and nitrobenzo[b]thiophene moieties using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent reaction controls.
Analyse Chemischer Reaktionen
Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indoline moiety, facilitated by the electron-rich nature of the indole ring.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone involves its interaction with specific molecular targets. The indoline moiety can bind to various receptors, while the nitrobenzo[b]thiophene group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
5-Nitroindole: Used in the synthesis of pharmaceuticals and agrochemicals.
What sets this compound apart is its unique combination of the indoline and nitrobenzo[b]thiophene moieties, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(5-nitro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-17(18-8-7-11-3-1-2-4-14(11)18)16-10-12-9-13(19(21)22)5-6-15(12)23-16/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKAEQRLMQPXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)
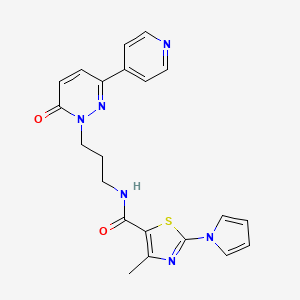
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)
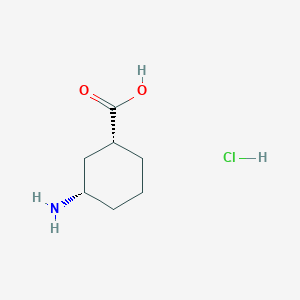
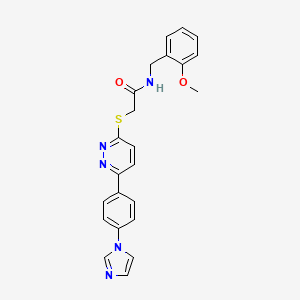
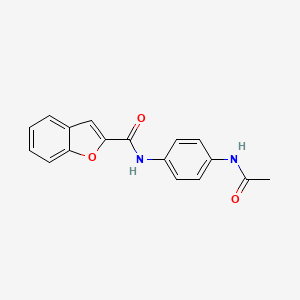
![4-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazole](/img/structure/B2508003.png)

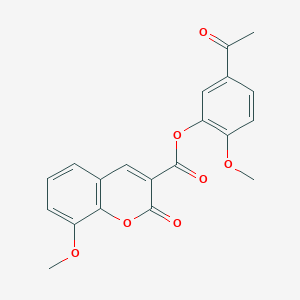
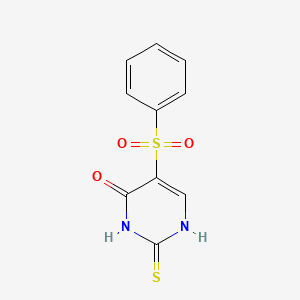
![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)
